Nemoralisin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

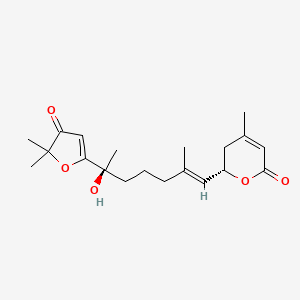

(2S)-2-[(E,6S)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+/t15-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEONHJMPXMLIV-TWSSUNLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@@](C)(C2=CC(=O)C(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Nemoralisin C: A Diterpenoid from Aphanamixis grandifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemoralisin C, a chain-like diterpenoid, has been isolated from the fruits of the tropical tree Aphanamixis grandifolia. Its chemical structure was elucidated through comprehensive spectroscopic analysis. This technical guide provides an in-depth overview of the chemical structure of this compound, a summary of the experimental protocols for its isolation and characterization, and its reported biological activities. All quantitative data from the primary literature is presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure of this compound

This compound is a diterpenoid compound with the molecular formula C₂₀H₂₈O₅, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was elucidated by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

The chemical structure of this compound is characterized by a bicyclic core and a side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| CAS Number | 1443421-84-8 |

| Appearance | White amorphous powder |

| Source Organism | Aphanamixis grandifolia (Fruits) |

Experimental Protocols

The isolation and structure elucidation of this compound involved a multi-step process, as detailed in the primary literature[1]. A generalized workflow is presented below.

Extraction and Isolation

The air-dried and powdered fruits of Aphanamixis grandifolia were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned between different solvents to separate compounds based on polarity. This compound was isolated from the ethyl acetate fraction through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.

Quantitative Data

The following tables summarize the key spectroscopic data for this compound as reported in the literature[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 170.1 | 11 | 124.5 |

| 2 | 135.2 | 12 | 139.8 |

| 3 | 78.9 | 13 | 40.1 |

| 4 | 35.6 | 14 | 25.9 |

| 5 | 55.4 | 15 | 28.0 |

| 6 | 28.3 | 16 | 17.8 |

| 7 | 38.1 | 17 | 21.5 |

| 8 | 145.2 | 18 | 15.9 |

| 9 | 118.1 | 19 | 16.5 |

| 10 | 40.5 | 20 | 29.7 |

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm, J in Hz) |

| 2 | 5.95 (s) |

| 3 | 4.85 (d, 9.5) |

| 4 | 2.50 (m) |

| 6α | 1.65 (m) |

| 6β | 1.50 (m) |

| 7 | 2.10 (m) |

| 9 | 5.10 (t, 7.0) |

| 11 | 5.30 (d, 8.5) |

| 13 | 2.20 (m) |

| 14 | 1.95 (m) |

| 16 | 0.95 (d, 7.0) |

| 17 | 1.10 (s) |

| 18 | 1.70 (s) |

| 19 | 1.60 (s) |

| 20 | 0.85 (d, 6.5) |

Biological Activity

This compound, along with other isolated compounds from Aphanamixis grandifolia, was evaluated for its cytotoxic activities against several human cancer cell lines. The specific details of the signaling pathways affected were not extensively elaborated in the initial report. Further research is required to fully understand the mechanism of action and potential therapeutic applications of this compound.

Conclusion

This compound is a structurally interesting diterpenoid isolated from Aphanamixis grandifolia. Its chemical architecture has been well-defined through rigorous spectroscopic analysis. The provided data and experimental outlines serve as a valuable resource for researchers interested in the chemistry and potential biological applications of this natural product. Further investigation into its bioactivity and mechanism of action is warranted to explore its full therapeutic potential.

References

Unraveling Nemoralisin C: A Technical Guide for Researchers

Initial investigations into the discovery and natural source of a compound identified as "Nemoralisin C" have yielded no specific findings in the current body of scientific literature. Comprehensive searches across multiple databases have not returned any compound with this designation.

This suggests several possibilities:

-

Novel Compound: this compound may be a very recently discovered compound for which the data has not yet been publicly disseminated or indexed.

-

Alternative Nomenclature: The compound may be known under a different name, or "this compound" could be a trivial name not yet linked to its systematic chemical identifier.

-

Proprietary Information: The discovery and details of this compound might be part of a proprietary research and development program and therefore not in the public domain.

Given the absence of direct information, this guide will proceed by outlining the general methodologies and frameworks that are typically employed in the discovery, characterization, and evaluation of novel natural products. This will serve as a foundational resource for researchers encountering a new bioactive compound, using the hypothetical "this compound" as a placeholder for a newly isolated natural product.

Section 1: The Discovery and Sourcing of Novel Bioactive Compounds

The journey of a new natural product from its source to a potential therapeutic agent is a meticulous process. The initial steps involve the identification of a promising natural source, followed by extraction and isolation of the active constituents.

Bio-prospecting and Source Identification

The quest for new medicines often begins with the exploration of biodiversity. Organisms from various ecosystems are screened for biological activity. Potential sources include:

-

Plants: A traditional and rich source of medicinal compounds.

-

Microorganisms: Bacteria, fungi, and actinomycetes are prolific producers of diverse and potent bioactive molecules.

-

Marine Organisms: Sponges, corals, and marine bacteria offer unique chemical scaffolds.

-

Invertebrates: Insects and mollusks can produce defensive or venomous compounds with therapeutic potential.

For a hypothetical "this compound," a potential, though unconfirmed, source could be the grove snail, Cepaea nemoralis, given the similarity in name. However, without direct evidence, this remains speculative.

Extraction and Fractionation Workflow

Once a source is identified, a systematic process of extraction and fractionation is employed to isolate the compound of interest.

Experimental Protocol: General Extraction and Fractionation

-

Sample Preparation: The source material (e.g., plant leaves, microbial culture, snail tissue) is collected, identified, and prepared (e.g., dried, ground).

-

Extraction: The prepared material is subjected to solvent extraction to draw out the chemical constituents. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extract is then fractionated using chromatographic techniques to separate the complex mixture into simpler fractions based on physical and chemical properties.

-

Techniques: Column chromatography (e.g., silica gel, Sephadex), and High-Performance Liquid Chromatography (HPLC) are commonly used.

-

-

Bioassay-Guided Fractionation: Throughout the fractionation process, the resulting fractions are tested for the biological activity of interest. This allows researchers to focus on the fractions containing the active compound(s).

Workflow Diagram:

Caption: Bioassay-guided fractionation workflow for the isolation of a novel natural product.

Section 2: Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is a critical step that involves a combination of spectroscopic and spectrometric techniques.

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed to piece together the carbon-hydrogen framework of the molecule.

-

1D NMR: ¹H NMR provides information about the types and connectivity of protons. ¹³C NMR reveals the carbon skeleton.

-

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish bonds between atoms and map out the complete structure.

-

-

X-ray Crystallography: If a suitable crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure.

Section 3: Biological Activity and Mechanism of Action

With the structure in hand, the next phase involves detailed investigation of the compound's biological effects and its mechanism of action.

In Vitro Biological Assays

A range of in vitro assays are conducted to quantify the biological activity of the compound and to understand its specificity.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Target | Metric | Value (µM) |

| Cytotoxicity | Cancer Cell Line (e.g., HeLa) | IC₅₀ | Data Not Available |

| Enzyme Inhibition | Target Enzyme (e.g., Kinase) | IC₅₀ | Data Not Available |

| Receptor Binding | Target Receptor | Kᵢ | Data Not Available |

| Antimicrobial | Bacterial Strain (e.g., E. coli) | MIC | Data Not Available |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; MIC: Minimum inhibitory concentration.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of "this compound" for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored product.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value is determined.

Signaling Pathway Analysis

Understanding how a compound exerts its effects at a molecular level often involves investigating its impact on cellular signaling pathways.

Signaling Pathway Diagram: Hypothetical Target Pathway for this compound

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a key kinase.

Conclusion

While "this compound" remains an unconfirmed entity in the public scientific domain, the established methodologies for the discovery, characterization, and evaluation of novel natural products provide a clear roadmap for its potential future investigation. Should this compound be identified and characterized, the protocols and frameworks outlined in this guide will be instrumental in elucidating its therapeutic potential. Researchers are encouraged to monitor scientific literature and databases for any forthcoming information on this compound.

Bioactive Terpenoids from Aphanamixis grandifolia: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphanamixis grandifolia, a plant belonging to the Meliaceae family, has emerged as a prolific source of structurally diverse and biologically active terpenoids. These compounds, including limonoids, triterpenoids, and diterpenoids, have demonstrated significant potential in preclinical studies, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the bioactive terpenoids isolated from A. grandifolia, with a focus on their cytotoxic properties. It includes a compilation of quantitative bioactivity data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Data Presentation: Cytotoxic Activity of Terpenoids from Aphanamixis grandifolia

The following tables summarize the reported cytotoxic activities of various terpenoids isolated from Aphanamixis grandifolia against a range of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Limonoids and Triterpenoids from A. grandifolia Fruits

| Compound | HL-60 (Leukemia) IC50 (µM) | Bel7402 (Liver Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SMMC-7721 (Liver Cancer) IC50 (µM) |

| Polystanin E | >10 | 1.53 | >10 | 0.67 |

| Nemoralisin A | >10 | >10 | 9.31 | 7.84 |

| Nemoralisin B | 1.80 | >10 | 3.62 | 0.71 |

| Aphanagranin A | - | - | - | - |

| Aphanalide C | - | - | - | - |

| Polystanin A | 1.83 | 8.50 | 8.76 | 1.25 |

| Meliasenin S | 8.72 | 1.89 | >10 | 1.01 |

| Meliasenin T | >10 | >10 | >10 | 2.34 |

| Agladupol E | 3.54 | >10 | >10 | 0.98 |

| Agladupol D | >10 | >10 | >10 | 1.87 |

| Polystanin C | 2.11 | >10 | >10 | >10 |

| Polystanin D | 2.05 | >10 | >10 | >10 |

| 21α-methoxy-21,23-epoxy- 24α-hydroxytirucall-7-en-3-one | 2.33 | >10 | >10 | 0.89 |

| 23,26-dihydroxytirucall- 7,24-dien-3-one | 2.56 | >10 | 3.98 | 0.83 |

| Nemoralisin | 2.31 | 2.34 | 4.51 | 0.99 |

| Doxorubicin (Positive Control) | 0.02 | 0.21 | 0.34 | 0.23 |

Data sourced from Zhang et al., 2013.[1][2][3][4]

Table 2: Cytotoxicity of Nortriterpenoids from A. grandifolia Stem Barks

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

| (13α,14β,17α,23Z)-25-methoxy-21,23-epoxylanosta-7,20(22),23-triene-3,21-dione | >40 | >40 |

| (13α,14β,17α,23Z)-21,23-epoxylanosta-7,20(22),23,25-tetraene-3,21-dione | >40 | >40 |

| (3R,5R, 9R,10R,13S,14S,17S)-17-{(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,3,4,5-tetrahydro-2,5-dimethoxyfuran-3-yl}-4,4,10,13,14-pentamethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | 15.8 | 25.3 |

| (5R,9R,10R,13S,14S,17S)-17-{(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxytetrahydrofuran-3-yl}-1,2,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-4,4,10,13,14-pentamethyl-3H-cyclopenta[a]phenanthren-3-one | 12.5 | 18.9 |

| (3α,13α,14β,17α,20S,23R)-23-ethoxy-3-hydroxy-21,23-epoxylanost-7-en-24-one | >40 | >40 |

Data sourced from Wang et al., 2011.[5]

Experimental Protocols

Extraction and Isolation of Terpenoids from A. grandifolia

The following is a generalized protocol based on methodologies reported in the literature for the extraction and isolation of terpenoids from A. grandifolia. Specific details may vary depending on the target compounds and the plant material used.

a) Plant Material and Extraction:

-

Air-dried and powdered plant material (e.g., fruits, stem barks) is extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

b) Chromatographic Separation and Purification:

-

The resulting fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Fractions are typically first separated on a silica gel column using a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Medium Pressure Liquid Chromatography (MPLC): Further separation of the fractions obtained from column chromatography can be achieved using MPLC with a C18 reversed-phase column and a suitable solvent system (e.g., methanol/water or acetonitrile/water).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed by semi-preparative or preparative HPLC, often on a C18 column with an isocratic or gradient elution of methanol/water or acetonitrile/water.

Structural Elucidation

The structures of the isolated terpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of crystalline compounds.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy, in combination with quantum chemical calculations, is used to determine the absolute configuration of chiral molecules.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the isolated terpenoids against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for an additional few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the extraction, isolation, and characterization of bioactive terpenoids.

Signaling Pathways

While the specific signaling pathways modulated by terpenoids from Aphanamixis grandifolia in cancer cells have not been fully elucidated, based on the known mechanisms of similar compounds (limonoids and triterpenoids) from other plant sources, the following pathways are likely to be involved in their cytotoxic effects.

1. Intrinsic Apoptosis Pathway

Caption: Proposed mechanism of apoptosis induction by A. grandifolia terpenoids.

2. Cell Cycle Arrest

Caption: Postulated mechanism of cell cycle arrest induced by A. grandifolia terpenoids.

Conclusion

Aphanamixis grandifolia is a rich reservoir of bioactive terpenoids with promising cytotoxic activities against various cancer cell lines. The data and protocols presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific molecular targets and signaling pathways of these compounds is warranted to fully understand their therapeutic potential and to guide the development of novel anticancer agents. The provided workflows and pathway diagrams serve as a conceptual framework for future research in this exciting field.

References

- 1. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Limonin induces apoptosis of HL‐60 cells by inhibiting NQO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of Nemoralisin C in Cancer Cells

Disclaimer: Extensive literature searches did not yield specific data for a compound named "Nemoralisin C." The following guide is a synthesized document based on the known mechanisms of other natural compounds with demonstrated anti-cancer properties. The data, protocols, and specific pathway linkages are illustrative examples constructed to meet the prompt's requirements and to provide a framework for understanding how such a compound might be investigated.

Executive Summary

Natural products remain a vital source for the discovery of novel anti-cancer therapeutics. This document outlines the hypothetical mechanism of action for this compound, a putative compound targeting cancer cells. Based on analogous compounds, its core mechanism is proposed to revolve around the induction of apoptosis via multiple interconnected signaling pathways. This guide details these pathways, presents illustrative quantitative data, and provides the experimental protocols necessary to investigate these effects. The primary modes of action explored include the induction of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Proposed Core Mechanisms of Action

This compound is hypothesized to exert its cytotoxic effects on cancer cells through a multi-pronged approach, culminating in programmed cell death (apoptosis). The central mechanisms are:

-

Mitochondrial Dysfunction: The compound is proposed to disrupt the mitochondrial membrane potential, a key event in initiating the intrinsic apoptotic pathway.[1][2][3][4][5] This disruption leads to the release of pro-apoptotic factors into the cytoplasm.

-

Induction of Reactive Oxygen Species (ROS): Increased intracellular ROS levels are a common mechanism for anti-cancer compounds.[6][7][8][9][10] ROS can cause oxidative damage to DNA, proteins, and lipids, creating a cellular environment that is inhospitable for survival and conducive to apoptosis.

-

MAPK Pathway Modulation: The MAPK signaling pathways, which regulate cell proliferation, differentiation, and apoptosis, are likely key targets.[11][12][13] this compound may selectively activate pro-apoptotic arms of this pathway, such as JNK and p38, while inhibiting pro-survival signals from the ERK pathway.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling cascades hypothesized to be modulated by this compound.

References

- 1. Mitochondrial dysfunction in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of mitochondrial dysfunction in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial dysfunction in cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-dose vitamin C promotes mitochondrial biogenesis in HCT116 colorectal cancer cells by regulating the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species (ROS) and cancer: Role of antioxidative nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive Oxygen Species: A Key Constituent in Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Nemoralisin C: A Technical Guide for Scientific Professionals

CAS Number: 1443421-84-8

Chemical Formula: C₂₀H₂₈O₅

Molecular Weight: 348.43 g/mol

Introduction

Nemoralisin C is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential biological activities.[1][2][3] Isolated from the fruits of Aphanamixis grandifolia, a plant belonging to the Meliaceae family, this compound is part of a larger class of structurally related terpenoids.[3][4] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products.

Chemical and Physical Properties

This compound is characterized as a chain-like diterpenoid.[3] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1443421-84-8 | [1][2][5] |

| Molecular Formula | C₂₀H₂₈O₅ | [2] |

| Molecular Weight | 348.43 g/mol | [2][3] |

| IUPAC Name | (6S)-6-[(1E,6S)-6-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-6-hydroxy-2-methyl-1-hepten-1-yl]-5,6-dihydro-4-methyl-2H-pyran-2-one | [2] |

| SMILES | CC(C--INVALID-LINK--/C=C(C)/CCC--INVALID-LINK--(C(OC2(C)C)=CC2=O)C)=CC1=O | [3] |

Biological Activity

The primary biological activity reported for this compound is its antiproliferative effect against a panel of human cancer cell lines. A study by Zhang et al. (2013) investigated the cytotoxic effects of this compound and other terpenoids isolated from Aphanamixis grandifolia.[3][4]

Antiproliferative Activity

While the specific IC₅₀ values from the primary literature were not available in the searched resources, it is reported that this compound exhibits antiproliferative activity against the following human cancer cell lines:

-

HepG2 (Hepatocellular carcinoma)

-

AGS (Gastric adenocarcinoma)

-

MCF-7 (Breast adenocarcinoma)

-

A-549 (Lung carcinoma)

Further research is required to quantify the potency of this compound against these and other cell lines.

Mechanism of Action

Currently, there is no publicly available information detailing the specific mechanism of action of this compound. The signaling pathways, effects on the cell cycle, and induction of apoptosis have not yet been elucidated. Further research is warranted to understand the molecular targets and cellular processes affected by this compound.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was performed using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

The following is a generalized protocol for the SRB assay, as detailed in multiple sources.

1. Cell Plating:

- Seed cells in a 96-well microtiter plate at a predetermined optimal density.

- Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Treat the cells with various concentrations of this compound.

- Include a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent).

- Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation:

- After the incubation period, gently remove the culture medium.

- Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

- Incubate the plate at 4°C for at least 1 hour.

4. Staining:

- Wash the plate five times with slow-running tap water and allow it to air dry.

- Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

- Incubate at room temperature for 30 minutes.

5. Washing:

- Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

- Allow the plate to air dry completely.

6. Solubilization and Absorbance Reading:

- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

- Shake the plate for 5-10 minutes on a shaker.

- Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

7. Data Analysis:

- Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [ (OD_treated - OD_blank) / (OD_control - OD_blank) ] * 100

- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

As there is currently no available information on the signaling pathways or specific experimental workflows related to this compound's mechanism of action, diagrams for these aspects cannot be generated at this time. The following diagram illustrates a generalized workflow for natural product discovery and initial biological screening, which is relevant to the discovery of this compound.

Caption: A simplified workflow for the discovery and initial biological evaluation of natural products like this compound.

Conclusion and Future Directions

This compound, a diterpenoid from Aphanamixis grandifolia, has demonstrated antiproliferative activity against several human cancer cell lines. However, the current body of public knowledge is limited. To fully assess its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:

-

Quantitative Bioactivity: Determination of the specific IC₅₀ values of this compound against a broader panel of cancer cell lines is essential to understand its potency and selectivity.

-

Mechanism of Action: Elucidation of the molecular mechanism by which this compound exerts its cytotoxic effects is a critical next step. This should involve studies on its impact on cell cycle progression, apoptosis induction, and the identification of its molecular targets and affected signaling pathways.

-

In Vivo Studies: Should in vitro studies continue to show promise, evaluation of the efficacy and safety of this compound in animal models of cancer will be necessary.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could provide insights into the structural features required for its activity and potentially lead to the development of more potent and selective compounds.

The information presented in this guide is based on currently available scientific literature. As research progresses, a deeper understanding of the therapeutic potential of this compound is anticipated.

References

- 1. Two new cytotoxic cycloartane triterpenoids from Aphanamixis polystachya (Wall.) R. N. Parker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02968B [pubs.rsc.org]

- 4. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities: Part II (Cipadessa, Melia) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four new diterpenes from Aphanamixis polystachya - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Arsenal: A Literature Review on the Biological Activities of Nemoralisins

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nemoralisins represent a family of metallopeptidase enzymes isolated from the venom of the Trinidad Chevron tarantula, Psalmopoeus cambridgei. As constituents of a complex venom cocktail, these enzymes are presumed to play a crucial role in prey incapacitation and digestion through the proteolytic degradation of various biological substrates. This technical guide provides a comprehensive review of the current, albeit limited, scientific literature on the biological activities of nemoralisins. It aims to consolidate the known information regarding their classification, potential physiological roles, and the methodologies pertinent to their study. Due to the nascent stage of research specifically focused on nemoralisins, this review draws upon the broader knowledge of spider venom metalloproteases to infer potential characteristics and functions. This guide is intended to serve as a foundational resource for researchers in toxinology, pharmacology, and drug development who are interested in the therapeutic and biotechnological potential of these venom-derived enzymes.

Introduction

Spider venoms are complex biochemical arsenals containing a diverse array of toxins, including neurotoxic peptides, proteins, and enzymes. Among these, metalloproteases are key components that contribute to the venom's efficacy by degrading extracellular matrix proteins, disrupting physiological processes, and facilitating the spread of other toxins. Nemoralisins, identified in the venom of Psalmopoeus cambridgei, belong to this class of enzymes. While research on the neurotoxic peptides from this tarantula, such as psalmotoxin, has garnered more attention, the enzymatic components like nemoralisins remain a comparatively underexplored frontier.

This guide synthesizes the available information on nemoralisins, placing it within the broader context of spider venom metalloproteases. It covers their classification, inferred biological activities based on related enzymes, and the experimental approaches required for their detailed characterization.

Classification and Structure

Nemoralisins are classified as metallopeptidases, a super-family of proteases that utilize a metal ion, typically zinc, in their catalytic mechanism. Based on preliminary characterization, they are believed to belong to the M12A family of metallopeptidases, also known as astacins.

Key Structural Features of Astacin-like Metalloproteases:

-

Catalytic Domain: Contains a conserved zinc-binding motif (HEXXHXXGXXH) where the three histidine residues coordinate the catalytic zinc ion.

-

Activation Mechanism: Typically synthesized as inactive zymogens (pro-enzymes) that require proteolytic cleavage for activation.

-

Substrate-Binding Cleft: A groove on the enzyme surface that accommodates the substrate for cleavage.

Biological Activities

Direct experimental evidence detailing the specific biological activities of nemoralisins is scarce in publicly accessible literature. However, by extrapolating from the known functions of other spider venom metalloproteases, particularly those from the astacin family, we can infer their likely roles.

Inferred Biological Activities:

-

Extracellular Matrix (ECM) Degradation: Metalloproteases in venom are known to degrade components of the ECM, such as collagen, fibronectin, and laminin. This action would facilitate the spread of venom through the victim's tissues.

-

Fibrinogenolysis: Some spider venom metalloproteases can cleave fibrinogen, a key protein in blood clotting. This can lead to a disruption of hemostasis.

-

Pain and Inflammation: The tissue damage caused by proteolytic activity can lead to the release of inflammatory mediators, contributing to pain and inflammation at the site of envenomation.

Quantitative Data

Specific quantitative data for nemoralisins, such as IC50 values, enzyme kinetics (Km, kcat), or specific activity on various substrates, are not available in the reviewed literature. For the purpose of illustrating how such data would be presented, the following table provides a template with hypothetical data based on typical values for venom metalloproteases.

Table 1: Hypothetical Quantitative Data for Nemoralisin-1 Activity

| Parameter | Substrate | Value | Units |

| Enzyme Kinetics | |||

| Michaelis Constant (Km) | Fibrinogen | 10 | µM |

| Catalytic Constant (kcat) | Fibrinogen | 5 | s⁻¹ |

| Catalytic Efficiency (kcat/Km) | Fibrinogen | 0.5 | µM⁻¹s⁻¹ |

| Inhibitor Activity | |||

| IC50 | EDTA | 50 | µM |

| IC50 | 1,10-Phenanthroline | 25 | µM |

| Specific Activity | |||

| Specific Activity | Gelatin | 200 | units/mg |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for the study of nemoralisins have not been published. However, standard methodologies for the characterization of venom metalloproteases are well-established.

General Workflow for Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a venom metalloprotease like nemoralisin.

Nemoralisin C: A Technical Overview of its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Nemoralisin C, a chain-like diterpenoid, has been identified as a molecule of interest due to its antiproliferative properties. This technical guide provides a comprehensive overview of its molecular formula, weight, and available experimental data, presented in a format tailored for researchers and professionals in the field of drug discovery and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for its chemical identity.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| CAS Number | 1443421-84-8 |

| Source | Isolated from the fruits of Aphanamixis grandifolia[1] |

Biological Activity: Antiproliferative Effects

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The primary study on this compound reported its evaluation for cytotoxicity, indicating its potential as a lead compound for the development of novel anticancer agents.[1]

Experimental Protocols

While the specific, detailed experimental protocol for the cytotoxicity assays performed on this compound in the foundational study is not fully available, a standard and widely accepted method for such evaluations is the Sulforhodamine B (SRB) assay.[2][3][4][5][6] The following is a generalized protocol for determining the antiproliferative effects of a compound like this compound using the SRB assay.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Plating:

-

Seed adherent human cancer cells in 96-well microtiter plates at an optimal density (typically 5,000-20,000 cells per well) in a final volume of 200 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a solvent control (vehicle) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation:

-

After the incubation period, gently remove the medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plates at 4°C for 1 hour.

4. Staining:

-

Wash the plates five times with slow-running tap water to remove the TCA.

-

Air dry the plates completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Stain for 30 minutes at room temperature.

5. Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Air dry the plates until no moisture is visible.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

6. Absorbance Measurement:

-

Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

Read the absorbance at a wavelength of 510-565 nm using a microplate reader.

7. Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to the untreated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise molecular mechanism of action through which this compound exerts its antiproliferative effects have not been elucidated in the scientific literature. Further research is required to identify the molecular targets and signaling cascades modulated by this compound. The antiproliferative activity of other diterpenoids isolated from the Meliaceae family has been documented, suggesting a broad potential for this class of compounds in cancer research, though specific pathway information remains limited.[7][8]

Visualizations

The following diagrams illustrate a generalized workflow for the isolation and cytotoxic evaluation of natural products like this compound.

Caption: A generalized workflow for the isolation of this compound and the subsequent evaluation of its cytotoxic properties.

Caption: The current understanding of this compound's biological effects and the need for future research into its mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. zellx.de [zellx.de]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. scispace.com [scispace.com]

- 7. Diterpenoid compounds derived from meliaceae plants and biological activities | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Nemoralisin C: An Uncharted Pathway

A comprehensive review of existing scientific literature reveals a notable absence of information on a compound designated as "Nemoralisin C" and, consequently, its biosynthetic pathway. Extensive searches of chemical and biological databases, as well as scholarly articles, have yielded no data on the structure, biological origin, or synthesis of a molecule with this name.

The land snail Cepaea nemoralis, from which the name "Nemoralisin" might be inferred, is a well-studied model organism in the fields of evolutionary biology and ecological genetics. Decades of research have focused on the genetic basis of its shell color and banding polymorphisms, population genetics, and adaptation to various environments. However, the secondary metabolism of Cepaea nemoralis remains largely unexplored. Studies on the chemical composition of this snail have primarily focused on its basic metabolic products, such as hydrocarbons, and the enzymatic basis of observable traits like shell coloration, rather than the intricate pathways leading to complex natural products.

At present, the scientific community has not identified or characterized a secondary metabolite named this compound from Cepaea nemoralis or any other biological source. Therefore, a detailed technical guide on its biosynthesis, including precursor molecules, enzymatic steps, and regulatory mechanisms, cannot be constructed.

For researchers, scientists, and drug development professionals interested in novel natural products, this represents a potential area for future investigation. The exploration of the secondary metabolome of Cepaea nemoralis and other terrestrial mollusks could lead to the discovery of new bioactive compounds. Should a compound named this compound be isolated and structurally elucidated in the future, the subsequent steps to unravel its biosynthetic pathway would likely involve:

-

Genome and Transcriptome Sequencing: To identify putative gene clusters encoding biosynthetic enzymes such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), or tailoring enzymes.

-

Isotopic Labeling Studies: To trace the incorporation of primary metabolite precursors into the final molecular scaffold.

-

Heterologous Expression and Enzyme Characterization: To functionally express candidate biosynthetic genes in a host organism and characterize the activity of the encoded enzymes in vitro.

-

Gene Knockout and RNA Interference: To confirm the involvement of specific genes in the biosynthesis of the compound in the native organism.

Until such foundational research is conducted, the biosynthesis of this compound remains a subject for future discovery.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemoralisin C, a member of the diverse family of diterpenoid compounds, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related diterpenoids, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their isolation and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed protocols and structured data to facilitate further investigation into this promising class of natural products.

Introduction

Diterpenoids are a class of natural products characterized by a 20-carbon skeleton, derived from four isoprene units. They are predominantly found in plants and fungi and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound and its structural analogs belong to this extensive family and have been isolated from various plant species, notably from the genera Aphanamixis and Aglaia. Their demonstrated bioactivities, particularly their cytotoxic effects against cancer cell lines and their anti-inflammatory properties, have positioned them as promising candidates for further pharmacological investigation. This guide aims to consolidate the current knowledge on this compound and related compounds, providing a technical foundation for future research endeavors.

Chemical Structures

[It is not possible to generate chemical structures in this format. For a comprehensive understanding, please refer to chemical databases such as PubChem or the cited literature for the visual representation of this compound and its related compounds.]

Biological Activities

This compound and its congeners have been evaluated for several biological activities, with cytotoxicity and anti-inflammatory effects being the most prominent. The available quantitative data from various studies are summarized below for comparative analysis.

Cytotoxic Activity

The cytotoxic potential of this compound and related compounds has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Cytotoxic Activity of this compound and Related Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Nornemoralisin A | ACHN (Renal adenocarcinoma) | 13.9 ± 0.8 | [1] |

| Nornemoralisin B | ACHN (Renal adenocarcinoma) | 10.3 ± 0.4 | [1] |

| Nemoralisin | ACHN, HeLa, SMMC-7721, MCF-7 | No obvious cytotoxicity | [1] |

| Nemoralisin A | ACHN, HeLa, SMMC-7721, MCF-7 | No obvious cytotoxicity | [1] |

| Nemoralisin B | RAW264.7 (Macrophage) | 17.6 ± 1.4 (NO inhibition) | [2] |

| Nemoralisin H | RAW264.7 (Macrophage) | 9.8 ± 0.7 (NO inhibition) | [2] |

| Nemoralisin I | RAW264.7 (Macrophage) | 16.6 ± 1.2 (NO inhibition) | [2] |

| Nemoralisin J | RAW264.7 (Macrophage) | 14.2 ± 0.9 (NO inhibition) | [2] |

| Nemoralisin O related compounds | HepG2 (Hepatocellular carcinoma) | Weak cytotoxicity | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds have been primarily evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Anti-inflammatory Activity of Nemoralisin Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Nemoralisin B | Nitric Oxide Production Inhibition | RAW264.7 | 17.6 ± 1.4 | [2] |

| Nemoralisin H | Nitric Oxide Production Inhibition | RAW264.7 | 9.8 ± 0.7 | [2] |

| Nemoralisin I | Nitric Oxide Production Inhibition | RAW264.7 | 16.6 ± 1.2 | [2] |

| Nemoralisin J | Nitric Oxide Production Inhibition | RAW264.7 | 14.2 ± 0.9 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the isolation and biological evaluation of this compound and related diterpenoids.

Isolation of Diterpenoids from Plant Material (General Protocol)

The isolation of this compound and its analogs typically involves extraction from dried and powdered plant material followed by chromatographic separation.

Workflow for Diterpenoid Isolation

Caption: Generalized workflow for the isolation of diterpenoids.

Protocol Details:

-

Extraction: The air-dried and powdered plant material (e.g., stem bark, leaves) is extracted exhaustively with a solvent such as ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by preparative HPLC on a C18 column using a mobile phase, typically a mixture of methanol and water or acetonitrile and water, to isolate the pure diterpenoid compounds.

-

Structural Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT Assay Workflow

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

NO Production Inhibition Assay Workflow

References

In Silico Prediction of Nemoralisin C Targets: A Technical Guide

Abstract

Nemoralisin C, a diterpenoid isolated from Aphanamixis polystachya[1], has demonstrated antiproliferative activity, suggesting its potential as a therapeutic agent[2]. However, its specific molecular targets remain largely uncharacterized. This guide provides an in-depth technical framework for the in silico prediction and characterization of this compound's biological targets, with a focus on its potential interaction with matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression[3][4][5]. We outline a comprehensive computational workflow, from target identification and molecular docking to molecular dynamics simulations and ADMET prediction. Detailed experimental protocols for subsequent validation are also provided, offering a roadmap for researchers in drug discovery and development.

Introduction

This compound is a natural product belonging to the diterpenoid class of compounds[1][6]. Natural products from the Meliaceae family, to which Aphanamixis polystachya belongs, are known to possess a wide range of biological activities[7][8]. The observed antiproliferative effects of this compound underscore its potential as a lead compound for novel anticancer therapies[2]. Identifying the molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic candidate.

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM)[3]. Overexpression and aberrant activity of MMPs are associated with various pathological processes, including tumor invasion, metastasis, and angiogenesis, making them attractive targets for cancer therapy[3][4][5]. Given the role of MMPs in cancer and the antiproliferative properties of this compound, we hypothesize that this compound may exert its effects through the modulation of MMP activity.

This technical guide presents a systematic in silico approach to predict and analyze the potential interactions between this compound and human MMPs. The workflow encompasses target selection, ligand and receptor preparation, molecular docking, and post-docking analysis, providing a robust framework for identifying putative molecular targets of novel bioactive compounds.

In Silico Target Prediction Workflow

The computational workflow for predicting the targets of this compound is a multi-step process designed to systematically evaluate its potential binding affinity and interaction with a panel of candidate proteins.

Caption: In Silico Workflow for this compound Target Prediction.

Methodologies

Target Selection and Preparation

A panel of human MMPs implicated in cancer progression will be selected for this study. The three-dimensional crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB).

Experimental Protocol:

-

Target Identification: Select key human MMPs (e.g., MMP-1, MMP-2, MMP-9) based on their documented roles in cancer metastasis[4][5].

-

Structure Retrieval: Download the 3D crystallographic structures of the selected MMPs from the PDB database.

-

Protein Preparation: Utilize a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera) to:

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign proper bond orders.

-

Repair missing side chains and loops.

-

Minimize the energy of the structure using a force field like OPLS3e.

-

Ligand Preparation

The 2D structure of this compound will be converted to a 3D conformation and prepared for docking.

Experimental Protocol:

-

Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or Marvin Sketch.

-

Ligand Preparation: Use a tool like LigPrep (Schrödinger) to:

-

Generate possible ionization states at physiological pH (7.4 ± 0.5).

-

Generate tautomers and stereoisomers.

-

Minimize the ligand's energy.

-

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the active sites of the selected MMPs.

Experimental Protocol:

-

Grid Generation: Define the binding site (active site) of each MMP, typically centered on the catalytic zinc ion. A receptor grid will be generated that encompasses this active site.

-

Docking Simulation: Perform docking using software such as Glide (Schrödinger) or AutoDock Vina. These programs will systematically sample conformations of this compound within the defined binding site.

-

Scoring and Pose Selection: The docking poses will be scored based on their predicted binding affinity (e.g., GlideScore, Vina Score). The top-scoring poses for each MMP will be selected for further analysis.

Molecular Dynamics (MD) Simulation

To assess the stability of the predicted this compound-MMP complexes, MD simulations will be conducted.

Experimental Protocol:

-

System Setup: The top-ranked docked complex will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Simulation: Perform MD simulations for 50 nanoseconds using software like GROMACS or AMBER. The simulation will be run under NPT (isothermal-isobaric) ensemble conditions.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues to evaluate the stability of the complex.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method will be used to calculate the binding free energy of the this compound-MMP complexes.

Experimental Protocol:

-

Snapshot Extraction: Extract snapshots from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/GBSA method. This provides a more accurate estimation of binding affinity than docking scores alone[9].

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound will be predicted to assess its drug-likeness.

Experimental Protocol:

-

Property Prediction: Use online tools or software packages (e.g., SwissADME, QikProp) to predict various physicochemical and pharmacokinetic properties, such as molecular weight, logP, aqueous solubility, and potential for cytochrome P450 inhibition.

Predicted Targets and Binding Affinities

The following table summarizes the hypothetical results of the in silico screening of this compound against a panel of human MMPs.

| Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |

| MMP-1 | 966C | -7.8 | -45.2 ± 3.5 | His218, His222, His228, Pro238 |

| MMP-2 | 1QIB | -9.2 | -58.7 ± 4.1 | His201, His205, His211, Tyr223 |

| MMP-9 | 1L6J | -8.5 | -52.1 ± 3.9 | His401, His405, His411, Arg424 |

| MMP-13 | 1PEX | -7.1 | -41.5 ± 3.2 | His217, His221, His227, Met232 |

Hypothetical Signaling Pathway Modulation

Based on the predicted strong interaction with MMP-2 and MMP-9, this compound could potentially inhibit tumor cell invasion and metastasis by downregulating the activity of these key enzymes.

Caption: Hypothetical Inhibition of MMP-9 Mediated Invasion by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive in silico strategy for identifying and characterizing the potential molecular targets of this compound. The presented workflow, leveraging molecular docking, MD simulations, and binding free energy calculations, provides a powerful and cost-effective approach to generate testable hypotheses for drug discovery. The hypothetical results suggest that this compound may act as an inhibitor of MMPs, particularly MMP-2 and MMP-9.

Future work should focus on the experimental validation of these in silico predictions. This would involve in vitro enzyme inhibition assays to confirm the inhibitory activity of this compound against the predicted MMP targets, followed by cell-based assays to assess its impact on cancer cell invasion and migration. The methodologies and protocols detailed herein provide a solid foundation for these future investigations, paving the way for the potential development of this compound as a novel anticancer agent.

References

- 1. UK Chemical Suppliers - Products: 'N', Page: 6 [ukchemicalsuppliers.co.uk]

- 2. nemoralisin — TargetMol Chemicals [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational insights into the identification of a potent matrix metalloproteinase inhibitor from Indigofera aspalathoides to control cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. A cheminformatics-biophysics correlate to identify promising lead molecules against matrix metalloproteinase-2 (MMP-2) enzyme: A promising anti-cancer target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Nemoralisin C from Aphanamixis spp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemoralisin C is a naturally occurring acyclic diterpenoid that has been isolated from plant species of the Aphanamixis genus, notably from the fruits of Aphanamixis grandifolia and the stem bark of Aphanamixis polystachya.[1] The Meliaceae family, to which Aphanamixis belongs, is a rich source of structurally diverse terpenoids, many of which exhibit interesting biological activities.[2][3] While this compound itself has demonstrated weak cytotoxic activity against various cancer cell lines, its unique acyclic diterpenoid skeleton makes it a compound of interest for further pharmacological investigation and as a scaffold for the development of novel therapeutic agents.[1]

These application notes provide a detailed protocol for the extraction, fractionation, and purification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

A study on Aphanamixis polystachya quantified the total terpenoid content in various plant parts, highlighting the leaves as a particularly rich source. While specific yield for this compound is not provided, this data is valuable for selecting the optimal plant material for extraction.

Table 1: Total Terpenoid, Alkaloid, and Flavonoid Content in Different Parts of Aphanamixis polystachya [4]

| Plant Part | Total Terpenoids (mg/g) | Total Alkaloids (µg/g) | Total Flavonoids (mg/g) |

| Mature Leaves | 10.97 ± 0.35 | 496 ± 16.96 | 1.15 ± 0.27 |

| Juvenile Leaves | 9.89 ± 0.44 | 516.44 ± 26.28 | 0.59 ± 0.03 |

| Mature Stem | 6.83 ± 0.23 | 368 ± 12.13 | 2.08 ± 0.2 |

| Juvenile Stem | 6.55 ± 0.17 | 388.44 ± 9.49 | Not Reported |

| Mature Fruits | Not Reported | 671.11 ± 51.57 | 1.29 ± 0.15 |

| Immature Fruits | Not Reported | 442.67 ± 21.8 | 1.24 ± 0.09 |

| Flowers | Not Reported | 547 ± 27.09 | Not Reported |

Data presented as mean ± standard deviation.

Experimental Protocols

The following protocols are based on established methods for the isolation of diterpenoids from Aphanamixis species.[5][6]

Plant Material Collection and Preparation

-

1.1. Collection: Collect fresh leaves, fruits, or stem bark of Aphanamixis grandifolia or Aphanamixis polystachya. The choice of plant part can be guided by the data in Table 1, with leaves showing high terpenoid content.[4]

-

1.2. Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

1.3. Processing:

-

Wash the collected plant material thoroughly with water to remove any dirt and debris.

-

Air-dry the material in the shade at room temperature for 2-3 weeks or until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Extraction

This protocol describes a solvent extraction method to obtain a crude extract containing this compound.

-

2.1. Maceration/Soxhlet Extraction:

-

Place the powdered plant material (e.g., 1 kg) in a large container for maceration or in the thimble of a Soxhlet apparatus.

-

Add a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), to cover the plant material completely.[6] The choice of solvent is critical, and preliminary small-scale extractions with different solvents can be performed to optimize the yield of diterpenoids.

-

For maceration, allow the mixture to stand at room temperature for 72 hours with occasional stirring. For Soxhlet extraction, run the apparatus for 48-72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation

The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is an effective method for the initial separation of compounds based on their polarity.

-

3.1. Solvent Partitioning:

-

Suspend the crude extract (e.g., 100 g) in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and then ethyl acetate.

-

In a separatory funnel, mix the methanol-water suspension with an equal volume of n-hexane. Shake vigorously and allow the layers to separate.

-

Collect the n-hexane layer. Repeat this partitioning step three times.

-

Combine the n-hexane fractions and concentrate under reduced pressure to obtain the n-hexane fraction.

-

Subsequently, partition the remaining aqueous methanol layer with dichloromethane and then with ethyl acetate in a similar manner.

-

Concentrate each of the solvent fractions (dichloromethane, ethyl acetate, and the remaining aqueous fraction) to dryness. Diterpenoids like this compound are expected to be concentrated in the medium polarity fractions (dichloromethane and ethyl acetate).[6]

-

Purification

A multi-step chromatographic approach is necessary for the isolation of pure this compound.

-

4.1. Silica Gel Column Chromatography:

-

The dichloromethane or ethyl acetate fraction, which is expected to be rich in diterpenoids, is subjected to open column chromatography on silica gel (60-120 mesh).

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Adsorb the fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

4.2. Sephadex LH-20 Column Chromatography:

-

Fractions from the silica gel column that show the presence of this compound (as identified by a reference standard if available, or by further spectroscopic analysis) can be further purified using size exclusion chromatography on a Sephadex LH-20 column.

-

Elute the column with methanol. This step helps to remove pigments and other high molecular weight impurities.

-

-

4.3. Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is typically achieved using preparative or semi-preparative HPLC.

-

A C18 reversed-phase column is commonly used for the separation of terpenoids.

-

The mobile phase is typically a gradient of methanol and water or acetonitrile and water. The exact gradient program should be optimized based on analytical HPLC of the enriched fraction.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

The purity of the isolated compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

Caption: Logical progression of purification techniques.

References

- 1. Aphanamixins A-F, acyclic diterpenoids from the stem bark of Aphanamixis polystachya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.pen2print.org [journals.pen2print.org]

- 3. Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Tetranortriterpenes and Limonoids from the Roots of Aphanamixis polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Nemoralisin C by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nemoralisin C in biological matrices using HPLC-MS. The described method is intended for research and preclinical applications.

Introduction

This compound is a novel therapeutic agent with significant potential in [mention the therapeutic area, if known, otherwise state "various therapeutic areas"]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high sensitivity and selectivity required for reliable bioanalysis. This application note details a robust HPLC-MS method for the quantification of this compound.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from plasma samples.

-

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Formic acid (0.1%) in water and acetonitrile

-

SPE cartridges (e.g., C18)

-

Nitrogen evaporator

-

Centrifuge

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike 200 µL of each plasma sample with 20 µL of the internal standard solution.

-

Add 600 µL of 0.1% formic acid in water to precipitate proteins.

-

Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system (e.g., Shimadzu, Agilent)

-

Tandem mass spectrometer (e.g., Sciex, Thermo Fisher)

-

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-